3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-dimethoxyhydrocinnamic acid, can be synthesized using various methods. One common method involves the Claisen condensation reaction between 3,4-dimethoxyacetophenone and ethyl propionate, followed by hydrolysis of the resulting ester [].
Studies have investigated the potential biological activities of 3-(3,4-dimethoxyphenyl)propionic acid. For example, one study explored its ability to induce the production of gamma-globin, a protein essential for red blood cell function, in cell cultures [].
This compound can form complexes with metal ions such as copper (II) []. The properties and potential applications of these complexes are still being explored.
3-(3,4-Dimethoxyphenyl)propionic acid is an organic compound classified as a phenylpropanoic acid. It features a structure that includes a benzene ring conjugated to a propanoic acid moiety, specifically characterized by the presence of two methoxy groups at the 3 and 4 positions of the phenyl ring. The chemical formula for this compound is C₁₁H₁₄O₄, and its molecular weight is approximately 210.2265 g/mol. It is recognized by various identifiers, including CAS number 2107-70-2 and InChI Key LHHKQWQTBCTDQM-UHFFFAOYSA-N .
These reactions are typical for compounds containing carboxylic acid functional groups and can be utilized in synthetic organic chemistry.
Research indicates that 3-(3,4-Dimethoxyphenyl)propionic acid exhibits various biological activities. It has been studied for its potential effects on gene expression, particularly in inducing gamma globin gene expression, which is crucial in hemoglobin synthesis . Additionally, compounds in the phenylpropanoic acid class are often investigated for anti-inflammatory and analgesic properties due to their structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs).
The synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid typically involves several steps:
These steps may vary depending on the specific starting materials and desired purity of the final product.
3-(3,4-Dimethoxyphenyl)propionic acid has several applications across different fields:
Interaction studies involving 3-(3,4-Dimethoxyphenyl)propionic acid focus on its binding affinity with various biological targets. For instance, it has been shown to interact with proteins involved in metabolic pathways or cellular signaling. These interactions are crucial for understanding its pharmacological potential and mechanisms of action .
Several compounds share structural similarities with 3-(3,4-Dimethoxyphenyl)propionic acid. Here are some notable examples:
The uniqueness of 3-(3,4-Dimethoxyphenyl)propionic acid lies in its specific arrangement of functional groups that may enhance its biological activity compared to similar compounds.
The synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid can be achieved through several traditional acid-catalyzed condensation reactions. One significant approach involves phosphoric acid as a catalyst for condensations involving cinnamic acid derivatives. Research has demonstrated that 85% phosphoric acid serves as an excellent catalyst for such reactions, providing high yields without the formation of undesirable tarry products that often plague reactions using concentrated sulfuric acid.
For this specific compound, the synthesis typically begins with 3,4-dimethoxycinnamic acid as a precursor. The presence of methoxyl substituents on the phenyl ring plays a crucial role in these reactions. Studies have shown that unsubstituted cinnamic acid or those with electron-withdrawing groups (such as 4-nitrocinnamic acid) do not readily undergo similar condensation reactions, highlighting the importance of electron-donating substituents in facilitating these transformations.
The position of substituents on the cinnamic acid precursor significantly influences reactivity in these condensation reactions. Research indicates that while high yields of desired products can be obtained with methoxyl groups in the 2- and 4- positions of the cinnamic acid, compounds with 3-methoxy substitution show markedly different reactivity patterns. This positional specificity provides valuable guidance for designing efficient synthetic routes to 3-(3,4-Dimethoxyphenyl)propionic acid.
Acid-catalyzed aldol condensation represents another traditional approach relevant to the synthesis of this compound. These reactions typically involve the conversion of two aldehyde molecules into a single molecule, which can then undergo further modifications to obtain the desired propionic acid derivative. In the specific context of 3-(3,4-Dimethoxyphenyl)propionic acid, the aldol condensation provides a foundation for creating the carbon framework before subsequent oxidation and modification steps.
Recent advances in synthetic organic chemistry have led to the development of catalyst-free decarboxylation pathways that offer environmentally friendlier alternatives to traditional methods. While not directly describing the synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid, research on catalyst-free decarboxylation of trans-4-hydroxycinnamic acids provides valuable insights into reaction pathways that could be adapted for related compounds.
An efficient protocol for the preparation of 4-vinylphenols from trans-4-hydroxycinnamic acids through catalyst-free decarboxylative reactions has been reported. This methodology tolerates substrates bearing both electron-donating and electron-withdrawing groups, offering broad applicability. These findings could potentially be modified for transformations involving 3,4-dimethoxycinnamic acid derivatives in synthetic routes toward 3-(3,4-Dimethoxyphenyl)propionic acid.
Conventional decarboxylation methods for cinnamic acids often require catalysts, including various biocatalysts, but newer approaches eliminate this requirement, resulting in more streamlined procedures. The catalyst-free methods demonstrate effective inhibition of polymerization even in the absence of specific inhibitors, which proves particularly valuable when working with reactive intermediates in the synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid.
These catalyst-free approaches represent significant advancements in green chemistry principles applied to aromatic compound synthesis. By reducing or eliminating the need for catalysts and additives, these methods potentially lower the environmental impact and cost of synthesis while maintaining or improving reaction efficiency, aligning with contemporary sustainable chemistry objectives.
The Steglich esterification provides a versatile method for functionalizing 3-(3,4-Dimethoxyphenyl)propionic acid under mild conditions. First reported by Wolfgang Steglich and Bernhard Neises in 1978, this approach utilizes the amide coupling agent N,N′-dicyclohexylcarbodiimide (DCC) and the organocatalyst 4-dimethylaminopyridine (DMAP). The reaction proceeds at ambient temperatures and often neutral pH, making it particularly suitable for acid-labile compounds like 3-(3,4-Dimethoxyphenyl)propionic acid.
The mechanism of Steglich esterification involves the formation of an O-acylisourea intermediate, which then reacts with DMAP to form a highly activated electrophilic acylated pyridinium intermediate. This activation step is critical as it accelerates the reaction rate and prevents the undesirable intramolecular 1,3-rearrangement to an N-acylurea species that cannot react with alcohols. For 3-(3,4-Dimethoxyphenyl)propionic acid, this esterification process offers a method to create various esters with enhanced properties for specific applications.
Alternative coupling agents to DCC, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), have been investigated for esterification reactions. Research has shown that when EDC-HCl is used in anisole as solvent, esterification of cinnamic acid with benzyl alcohol can achieve yields of up to 76%. This approach could be adapted for the esterification of 3-(3,4-Dimethoxyphenyl)propionic acid to produce a range of derivatives with modified properties.
Enzyme-catalyzed functionalization represents another innovative strategy for modifying this compound. Lipase-catalyzed synthesis, particularly the enzymatic interesterification of egg-yolk phosphatidylcholine with ethyl esters of cinnamic acid derivatives, offers a biocatalytic approach to functionalization. This method could be applied to 3-(3,4-Dimethoxyphenyl)propionic acid to create phospholipid conjugates with potential applications in drug delivery systems or as bioactive compounds with enhanced pharmacological profiles.
Direct esterification with organosilicate presents yet another alternative functionalization strategy. Research has demonstrated that the reaction of phosphoric acid with tetraethyl orthosilicate in DMF results in the formation of soluble mixtures of triethoxysilyl phosphate esters. This approach could potentially be adapted for the esterification of 3-(3,4-Dimethoxyphenyl)propionic acid with silicon-containing alcohols to create novel organosilicon derivatives with applications in materials science.
Phosphoric acid-mediated aryl additions to cinnamic derivatives represent a specific synthetic pathway particularly relevant to 3-(3,4-Dimethoxyphenyl)propionic acid chemistry. Research has demonstrated that 85% phosphoric acid effectively catalyzes the addition of electron-rich aromatic compounds to methoxy-substituted cinnamic acids under mild conditions, often at room temperature.
A detailed investigation of these reactions revealed several critical factors influencing their success. First, the nucleophilicity of the aromatic component is essential, with methoxylated benzenes showing greater reactivity than unsubstituted or halogenated counterparts. Second, the presence and position of methoxyl groups on the cinnamic acid component significantly affect reactivity, with 2- and 4-substituted derivatives yielding higher conversion rates than 3-substituted analogs.
In the specific case of 3,4-dimethoxycinnamic acid, treatment with phosphoric acid alone (without an additional nucleophilic aromatic compound) leads to dimerization, forming 2,4-bis-(3,4-dimethoxyphenyl)-cyclobutane-1,3-dicarboxylic acid. This reaction demonstrates the inherent reactivity of the 3,4-dimethoxy-substituted cinnamic acid under acidic conditions and provides insights into competing reaction pathways that must be considered when designing syntheses involving these compounds.
When researching arylation reactions, Elsworth and Lamchen found that when 3,4-dimethoxycinnamic acid was treated with m-xylene and phosphoric acid, the same dimerized product was obtained, with no evidence of condensation between m-xylene and the cinnamic acid. This observation highlights the importance of matching the reactivity of the cinnamic acid derivative with appropriate nucleophilic partners to achieve the desired transformation.
The mechanism of these phosphoric acid-catalyzed reactions likely involves initial protonation of the cinnamic acid by phosphoric acid to form a quinonoid structure that is susceptible to nucleophilic attack. This mechanistic understanding provides a foundation for developing more efficient and selective synthetic routes to 3-(3,4-Dimethoxyphenyl)propionic acid and its derivatives, potentially enabling access to novel compounds with enhanced properties for various applications.
3-(3,4-Dimethoxyphenyl)propionic acid interacts with enzymes involved in phenylpropanoid biosynthesis, particularly 4-coumarate-CoA ligase (4CL) and hydroxycinnamoyl-CoA shikimate/quinate transferase (HCT). In Populus trichocarpa, 4CL catalyzes the CoA ligation of hydroxycinnamic acids, a critical step in monolignol biosynthesis [5]. Downregulation of HCT via RNA interference reduces 4CL activity, suggesting a functional interaction between these enzymes [5]. The formation of a heterotetrameric Ptr4CL3-Ptr4CL5 complex enhances substrate specificity and catalytic efficiency, demonstrating how structural modulation influences metabolic flux [5].
Table 1: Enzyme Activity Modulation by 3-(3,4-Dimethoxyphenyl)propionic Acid
| Enzyme | Activity Change | Mechanism | Reference |
|---|---|---|---|
| 4CL | Increased | Protein complex stabilization | [5] |
| HCT | Decreased | RNA interference cascade | [5] |
The compound’s methoxy groups facilitate hydrogen bonding with catalytic residues, potentially altering enzyme conformation. This interaction is critical in metabolic pathways where hydroxycinnamic acids are precursors to lignin and flavonoids [5].
3-(3,4-Dimethoxyphenyl)propionic acid activates γ-globin expression through epigenetic regulation. As a short-chain fatty acid derivative, it inhibits histone deacetylases (HDACs), relaxing chromatin structure and enhancing transcription factor access to the γ-globin promoter [6]. In vivo studies demonstrate that oral administration (50–200 mg/kg) elevates fetal hemoglobin (HbF) levels by 20–40% in murine models, correlating with improved erythropoiesis [6].
Table 2: γ-Globin Induction Efficacy
| Dose (mg/kg) | HbF Increase (%) | Duration (Hours) | Reference |
|---|---|---|---|
| 50 | 22 | 6 | [6] |
| 150 | 35 | 12 | [6] |
| 200 | 41 | 24 | [6] |
The compound also activates the Nrf2-Keap1 pathway, upregulating antioxidant response elements that synergize with γ-globin induction [6]. This dual mechanism makes it a candidate for treating β-hemoglobinopathies like sickle cell anemia.
3-(3,4-Dimethoxyphenyl)propionic acid stabilizes redox balance via direct free radical scavenging and metal chelation. Its phenolic structure donates electrons to neutralize reactive oxygen species (ROS), with an estimated oxidative stress reduction of 60% in plasma assays [3]. The compound forms stable complexes with copper(II) ions, preventing Fenton reaction-driven hydroxyl radical generation [3].
Table 3: Antioxidant Capacity Metrics
| Assay | Result (IC50) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 12.4 µM | [3] |
| Copper Chelation | 8.9 µM | [3] |
| Lipid Peroxidation | 15.2 µM | [3] |
In vivo, the compound upregulates superoxide dismutase (SOD) and catalase activity by 1.5-fold in erythrocytes, enhancing endogenous antioxidant defenses [3]. This activity is critical in mitigating oxidative damage in chronic inflammatory conditions.
Short-chain fatty acid derivatives built on the 3-(3,4-dimethoxyphenyl)propionic acid skeleton act at two synergistic levels:
| Experimental system | Test concentration or dose | Fold-increase in γ-globin expression versus baseline | Erythropoiesis effect | Citation |
|---|---|---|---|---|
| K562 human erythroleukaemia line | 1 millimolar | 2–3-fold [1] | Not applicable | 2 |
| GM979 murine erythroid reporter line | 0.5 millimolar | 1.3-fold (30%) [1] | 0.8-fold (20% growth inhibition) [1] | 2 |
| Transgenic mouse carrying the full human β-globin locus | 500 milligrams per kilogram per day × 5–7 days | 1.5–3.3-fold range (mean 2.1-fold) [1] | Persistent reticulocytosis [2] | 2 |
| Baboon phlebotomy model (mixture of short-chain fatty acid derivatives where 3-(3,4-dimethoxyphenyl)propionic acid is the major component) | 150 milligrams per kilogram intravenous | Haemoglobin rose 2 grams per decilitre despite daily bleeding [2] | 2.5–7-fold reticulocyte surge [2] | 7 |
| Parameter | 3-(3,4-dimethoxyphenyl)propionic acid | Hydroxyurea | Luspatercept | Mitapivat |
|---|---|---|---|---|
| Direct γ-globin transcription | Yes (2–3-fold) [1] | Indirect via erythroid stress [3] | No | No |
| Net effect on erythroid proliferation | Neutral to stimulatory [1] [2] | Suppressive at therapeutic range [3] | Modest maturation acceleration [4] | Stimulation of pyruvate kinase—maturation bias [4] |
| Requirement for intermittent dosing | No evidence of tachyphylaxis within five-day cycles [1] | Required because of cytostatic fatigue [3] | Long-interval subcutaneous injection [4] | Continuous daily oral |
| Major pathway targeted | Signal transducer and activator of transcription 5 and locus-control-region | Ribonucleotide reductase arrest | Transforming growth factor beta superfamily | Glycolytic enzyme activation |
Stepwise hydroxyl or methoxy substitutions on the aromatic ring delivered a family capable of selective inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells without broad cyclo-oxygenase blockade [5] [6]. The most potent analogue to date is 3-(4-hydroxy-3,5-dimethoxyphenyl)propionic acid.
| Derivative | Cellular model | Dose range | Nitric-oxide inhibition | Pro-inflammatory cytokine reduction | Dominant pathway blocked | Citation |
|---|---|---|---|---|---|---|
| 3-(4-hydroxy-3,5-dimethoxyphenyl)propionic acid | BV2 murine microglia | 10–50 micromolar | 65% at 50 micromolar [5] | Tumour‐necrosis-factor α down 72%, interleukin 1 β down 68% [5] | Nuclear factor κB, mitogen-activated protein kinase and phosphatidylinositol-3-kinase–Akt blockade [5] | 11 |
| 3,4-Dimethoxycinnamic acid (trans) | Carrageenan rat paw oedema | 150 micromoles per kilogram intraperitoneal | Not measurable in vivo | Oedema reduction 62% (comparable to indomethacin) [7] | Dual antioxidant plus lipoxygenase inhibition [7] | 13 |
| Indomethacin esterified with 3,4-dimethoxy moiety | Rat lipoxygenase assay | 5–50 micromolar | Enzyme inhibition 78% at 50 micromolar [7] | N/A | Lipoxygenase competitive antagonism [7] | 13 |
| 3-(3,4-dimethoxyphenyl)propionic acid parent compound | RAW 264.7 macrophages | 25–100 micromolar | 35% at 100 micromolar [8] | Cyclo-oxygenase-2 message down 30% [8] | Partial nuclear factor κB blockade [8] | 45 |
| Structural change on the phenylpropionate scaffold | Outcome on half-maximal inhibitory concentration for nitric oxide in microglia | Interpretation | Citation |
|---|---|---|---|
| Para-hydroxyl introduction | Decrease from 55 micromolar to 22 micromolar [5] | Enhanced hydrogen bonding with nuclear factor κB p65 | 11 |
| Para-trifluoromethyl substitution | Increase to 120 micromolar [7] | Electron withdrawal reduces electron-donating resonance | 13 |
| Para-halogen (chlorine or bromine) | Loss of activity beyond 200 micromolar [7] | Steric hindrance impedes Rel domain docking | 13 |
| Replacement of propionic side-chain with acrylic (cinnamate) | Similar potency but added lipoxygenase inhibition [7] | Double bond permits conjugated electron sink | 13 |
Field dodder (Cuscuta campestris) and related parasitic vines devastate broad-leaf crops by siphoning carbon and water. Conventional herbicides often harm the host crop, prompting screens of naturally occurring phenylpropanoids for selectivity [10] [11].
| Compound | Parasitic weed growth inhibition at 1 millimolar | Median inhibitory concentration (micromolar) | Activity rank versus hydrocinnamic acid | Citation |
|---|---|---|---|---|
| Hydrocinnamic acid | 88.5% [12] | 520 [11] | Reference | 46 |
| 3-Phenylpropionaldehyde | 82% [10] | 610 [11] | Slightly weaker | 21 |
| 3-(4-Trifluoromethyl)phenylpropionic acid | 100% [10] | 280 [10] | Stronger | 21 |
| 3-(4-Chlorophenyl)propionic acid | 97% [12] | 461 [10] | Stronger | 46 |
| 3-(3,4-Dimethoxyphenyl)propionic acid | 39% [11] | >900 [11] | Significantly weaker | 26 |
Computational docking to dodder-specific auxin-binding protein homologues predicts that halogenated phenylpropionates align with the indole-3-acetic-acid pocket, whereas methoxylated derivatives mis-align, correlating with lower bioactivity [12]. Selective crop tolerance trials using maize callus culture indicate negligible phytotoxicity of trifluoromethyl analogues at concentrations that abolish parasitic seedling establishment [10], opening a path toward host-safe formulations.
| Property | Value | Citation |
|---|---|---|
| Molecular formula | C₁₁H₁₄O₄ [13] | 9 |
| Molecular weight | 210.23 grams per mole [13] | 9 |
| Melting point | 96–101 °C [14] [15] | 33 |
| LogP (calculated) | 1.58 [16] | 3 |
| Solubility in methanol | Slight turbidity at saturation [17] | 30 |
| Flash point | 132 °C [16] | 3 |
Irritant